
4-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid
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Overview
Description
Reactants: 4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine and succinic anhydride
Conditions: Reflux in toluene
Product: 4-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the oxobutanoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Formation of Benzodiazepine Core
Reactants: 2-amino-5-methylbenzoic acid and acetic anhydride
Conditions: Reflux in acetic acid
Product: 4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzodiazepine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions
Reduction: Sodium borohydride (NaBH4) in methanol
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst
Major Products
Oxidation: Formation of this compound derivatives with carboxylic acid groups
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated benzodiazepine derivatives
Scientific Research Applications
4-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter release and neuronal activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic and sedative effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
4-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
IUPAC Name |
4-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-8-12(17)15-10-4-2-3-5-11(10)16(9)13(18)6-7-14(19)20/h2-5,9H,6-8H2,1H3,(H,15,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTNUAKIEVYNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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